

In-Depth Technical Guide: Structure and Stereochemistry of Boc-(R)-2-Thienylglycine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-(R)-2-Thienylglycine*

Cat. No.: *B1284140*

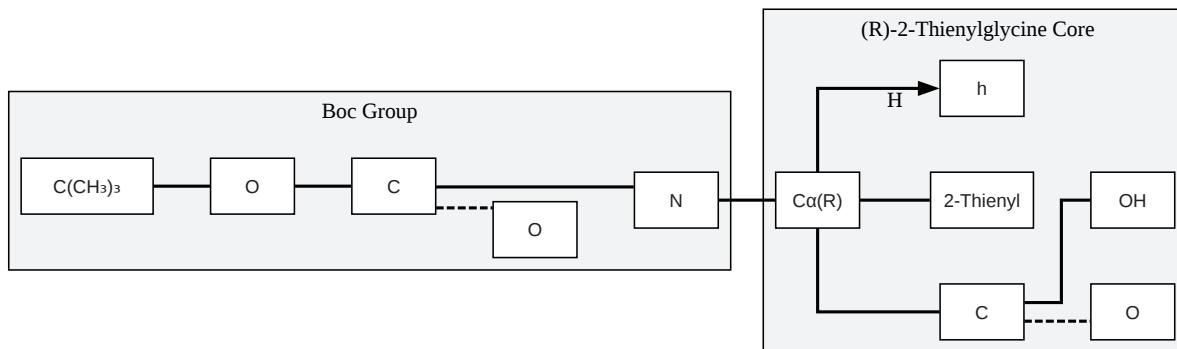
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of N-tert-butoxycarbonyl-(R)-2-thienylglycine (**Boc-(R)-2-Thienylglycine**), a valuable building block in pharmaceutical research and development.

Core Structural and Physicochemical Properties

Boc-(R)-2-Thienylglycine is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for peptide synthesis and other organic transformations. The stereochemistry at the alpha-carbon is of the (R) configuration, and the side chain consists of a thiophene ring attached at the 2-position.


Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
IUPAC Name Synonym	(R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid	[1]
CAS Number	74562-03-1	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S	[1] [2] [3]
Molecular Weight	257.31 g/mol	[1] [2] [3] [4]
Appearance	Crystals or white to off-white powder	[1]
Optical Rotation [α]D	-90 ± 5° (c = 1 in ethanol)	[1] [2]
Purity	≥97% (HPLC)	[1] [2]
SMILES String	CC(C)(C)OC(=O)N--INVALID-LINK--c1cccs1	[1] [2]
InChI Key	CFAJOXPICRIMCA-QMMMGPOBSA-N	[1] [2]

Stereochemistry

The stereochemical integrity of **Boc-(R)-2-Thienylglycine** is crucial for its application in the synthesis of chiral drugs and peptides. The (R)-configuration at the α-carbon is a key structural feature. The stereochemistry is typically confirmed by measuring the specific optical rotation of a solution of the compound. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing enantiomeric purity.[\[5\]](#)[\[6\]](#)

Diagram 1: Structure of **Boc-(R)-2-Thienylglycine**

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Boc-(R)-2-Thienylglycine**.

Experimental Protocols

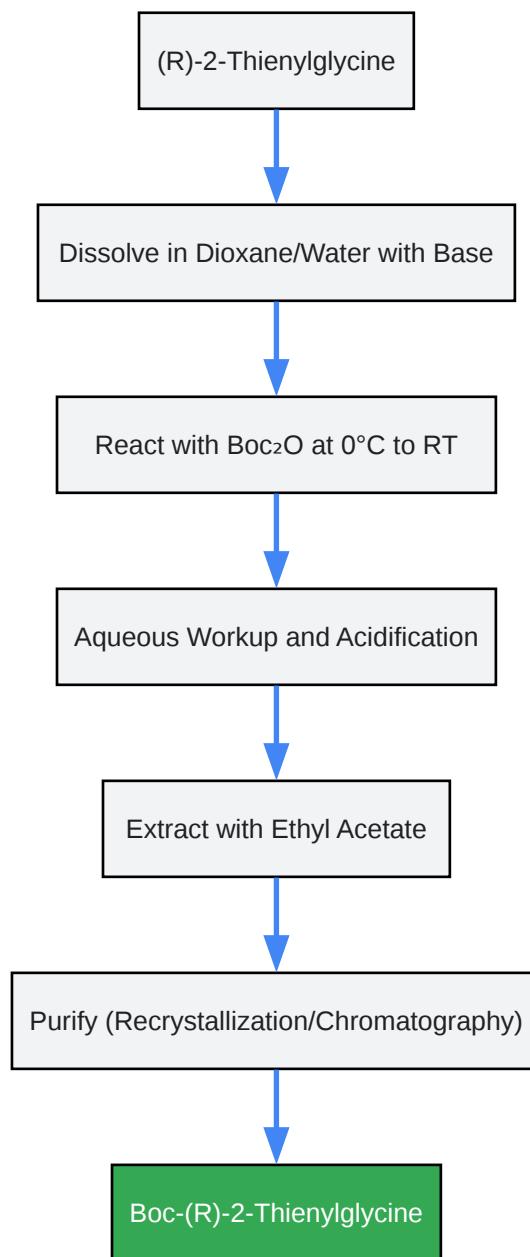
While a specific, detailed published protocol for the synthesis of **Boc-(R)-2-Thienylglycine** was not identified in the literature search, a general and widely applicable method for the Boc-protection of amino acids can be described. This involves the reaction of the free amino acid, (R)-2-Thienylglycine, with di-tert-butyl dicarbonate (Boc_2O) under basic conditions.

Representative Synthesis Protocol: Boc Protection of (R)-2-Thienylglycine

This protocol is based on general procedures for the N-Boc protection of amino acids.^{[7][8]}

Materials:

- (R)-2-Thienylglycine
- Di-tert-butyl dicarbonate (Boc_2O)
- Sodium bicarbonate (NaHCO_3) or Sodium hydroxide (NaOH)


- Dioxane or Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- 1M Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve (R)-2-Thienylglycine (1 equivalent) in a mixture of dioxane (or THF) and water.
- Add sodium bicarbonate (or an equivalent amount of NaOH solution) to the mixture to adjust the pH to approximately 9-10.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or THF) dropwise to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the organic solvent under reduced pressure.
- Wash the remaining aqueous solution with a nonpolar solvent like hexane to remove any unreacted Boc_2O .
- Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
- Extract the product, **Boc-(R)-2-Thienylglycine**, with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

Diagram 2: Synthesis Workflow

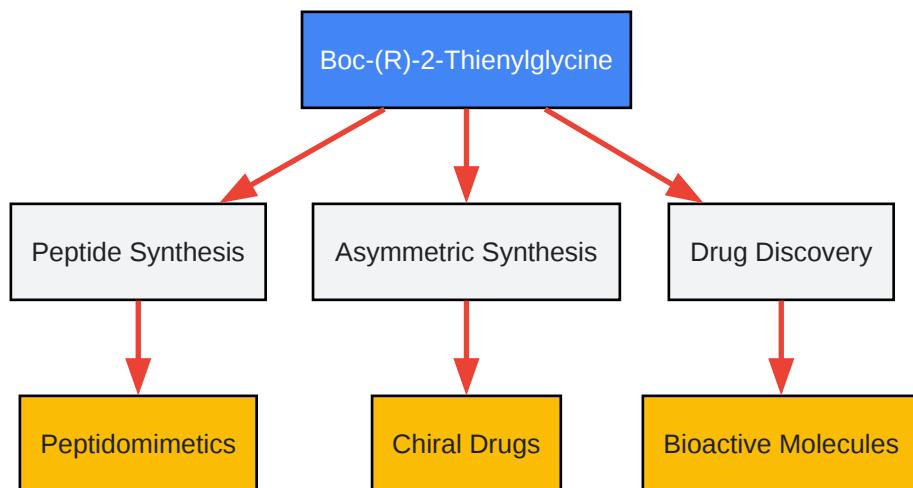
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Boc-(R)-2-Thienylglycine**.

Characterization Methods

The synthesized **Boc-(R)-2-Thienylglycine** should be characterized using a suite of analytical techniques to confirm its structure, purity, and stereochemistry.

Table 2: Analytical and Spectroscopic Characterization Methods


Technique	Purpose	Expected Observations
¹ H NMR	Structural confirmation and purity assessment.	Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the α -proton (doublet, ~5.5 ppm), the thiényl protons (multiplets, ~7-7.5 ppm), and the NH proton (doublet, variable).[9][10][11]
¹³ C NMR	Structural confirmation.	Resonances for the tert-butyl carbons, the Boc carbonyl carbon, the α -carbon, the carboxylic acid carbon, and the thiényl carbons.[9][10]
FTIR	Identification of functional groups.	Characteristic absorption bands for the N-H bond, C=O of the carbamate and carboxylic acid, and C-H bonds of the aromatic and aliphatic groups.[12][13]
Mass Spectrometry	Determination of molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the mass of the compound, along with characteristic fragments.
Chiral HPLC	Determination of enantiomeric purity.	Separation of the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess.[5][6][14]
Melting Point	Purity assessment.	A sharp and defined melting point range.
Elemental Analysis	Confirmation of elemental composition.	The experimentally determined percentages of C, H, N, and S should match the theoretical values.[9]

Applications in Research and Drug Development

Boc-(R)-2-Thienylglycine is a valuable building block in several areas of pharmaceutical and chemical research:

- Peptide Synthesis: It is incorporated into peptide sequences to create novel peptidomimetics with potential therapeutic applications. The Boc protecting group allows for its use in solid-phase peptide synthesis (SPPS).^[15]
- Asymmetric Synthesis: The chiral center of **Boc-(R)-2-Thienylglycine** can be utilized to induce stereoselectivity in various chemical reactions.
- Drug Discovery: The thienyl group can participate in various biological interactions, making this amino acid derivative a useful component in the design of enzyme inhibitors and receptor ligands.

Diagram 3: Logical Relationship of Applications

[Click to download full resolution via product page](#)

Caption: Key application areas of **Boc-(R)-2-Thienylglycine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-(R)-2-thienylglycine 97 74562-03-1 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 74562-03-1 | Boc-(R)-2-Thienylglycine | Next Peptide [nextpeptide.com]
- 5. aapep.bocsci.com [aapep.bocsci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. BOC-Glycine(4530-20-5) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 15. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Structure and Stereochemistry of Boc-(R)-2-Thienylglycine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284140#structure-and-stereochemistry-of-boc-r-2-thienylglycine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com